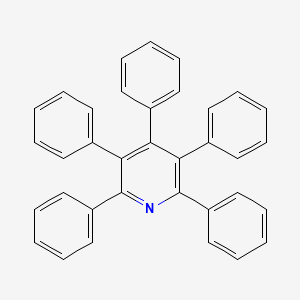

Pentaphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C35H25N |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

2,3,4,5,6-pentakis-phenylpyridine |

InChI |

InChI=1S/C35H25N/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36-35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |

InChI Key |

NCXYOQBIAMEJOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Pentaphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentaphenylpyridine, a highly substituted aromatic heterocycle. The core of this guide focuses on a robust and well-established synthetic methodology, detailing the reaction mechanism, experimental protocols, and quantitative data. The information presented is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a sterically hindered, thermally stable, and highly fluorescent molecule. Its unique photophysical and electronic properties make it a compound of interest in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold in medicinal chemistry. The synthesis of such a highly arylated pyridine derivative requires a strategic approach, often involving the construction of the pyridine ring from acyclic precursors. This guide will focus on the most prevalent and efficient method for its synthesis: the reaction of a pre-formed pyrylium salt with aniline.

Synthetic Strategy and Mechanism

The most direct and high-yielding synthesis of this compound proceeds through a two-step sequence:

-

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate: This stable pyrylium salt serves as the key electrophilic precursor to the pyridine ring.

-

Reaction with Aniline to form 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate and subsequent formation of this compound: Aniline acts as the nitrogen source, attacking the pyrylium ring to form the corresponding N-phenylpyridinium salt. While the pyridinium salt is the direct product, this compound can be considered as the deprotonated form at one of the phenyl substituents, though the pyridinium salt itself is the stable, isolable product under these conditions.

Reaction Mechanism

The mechanism of the reaction between 2,4,6-triphenylpyrylium tetrafluoroborate and aniline is a well-established example of a pyrylium to pyridinium transformation. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of the nitrogen atom in aniline attacks the highly electrophilic C-2 position of the pyrylium ring.

-

Ring Opening: The initial adduct undergoes a ring-opening to form an open-chain dienone intermediate.

-

Ring Closure: Intramolecular cyclization occurs through the attack of the nitrogen on the carbonyl group.

-

Dehydration and Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic 1,2,4,6-tetraphenylpyridinium salt.

The overall transformation is a formal replacement of the oxygen atom in the pyrylium ring with the nitrogen atom from the primary amine.

Figure 1. Reaction mechanism for the formation of 1,2,4,6-tetraphenylpyridinium cation.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key starting material and the final product.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This procedure is adapted from a reliable method published in Organic Syntheses.[1]

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetophenone

-

Fluoboric acid (HBF₄)

-

1,2-Dichloroethane

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a solution of benzalacetophenone (1.0 mole) and acetophenone (0.5 mole) in 1,2-dichloroethane is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to 70-80 °C with stirring.

-

Fluoboric acid (approximately 1.0 mole) is added dropwise to the heated solution over a period of 30 minutes. The color of the reaction mixture will change from yellow to a deep orange or red.

-

After the addition is complete, the reaction mixture is refluxed for 1-2 hours.

-

The mixture is then cooled to room temperature and subsequently chilled in an ice bath to facilitate precipitation.

-

The precipitated yellow solid is collected by vacuum filtration and washed with cold diethyl ether.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure 2,4,6-triphenylpyrylium tetrafluoroborate.

Synthesis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate

This synthesis is based on the general procedure for the reaction of pyrylium salts with primary amines.

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Aniline

-

Ethanol (absolute)

-

Diethyl ether

Procedure:

-

2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equivalent) is dissolved in absolute ethanol in a round-bottom flask with stirring.

-

Aniline (1.1 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or gently warmed to 40-50 °C to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is partially removed under reduced pressure.

-

Diethyl ether is added to the concentrated solution to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with diethyl ether, and dried to afford 1,2,4,6-tetraphenylpyridinium tetrafluoroborate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound precursors.

| Reaction Step | Reactants | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate | Benzalacetophenone, Acetophenone, HBF₄ | 1,2-Dichloroethane | 1-2 hours | Reflux | 85-95 | [1] |

| Synthesis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate | 2,4,6-Triphenylpyrylium Tetrafluoroborate, Aniline | Ethanol | 2-4 hours | Room Temp - 50°C | >90 |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate.

Figure 2. Experimental workflow for the synthesis of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate.

Conclusion

The synthesis of this compound and its corresponding pyridinium salt via the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with aniline is a highly efficient and reliable method. This guide provides the necessary theoretical background and practical details for researchers to successfully synthesize this important class of compounds. The robust nature of this reaction allows for potential modifications and the introduction of various substituents, opening avenues for the development of novel functional materials and therapeutic agents.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pentaphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pentaphenylpyridine. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this complex heterocyclic aromatic compound. This document summarizes key data, outlines experimental protocols for characterization, and visualizes essential workflows.

Core Physical and Chemical Properties

This compound (C₃₅H₂₅N) is a multi-aromatic pyridine derivative with five phenyl substituents, leading to a highly stable yet sterically hindered structure. Its properties are of significant interest in materials science and medicinal chemistry due to its potential applications in organic electronics and as a scaffold for novel therapeutics.

Computed Properties

Computational models provide valuable baseline information for the physicochemical characteristics of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₃₅H₂₅N | PubChem |

| Molecular Weight | 459.6 g/mol | PubChem (Computed)[1] |

| Exact Mass | 459.1987 g/mol | PubChem (Computed)[1] |

| XLogP3 | 9.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 5 | PubChem (Computed) |

| Topological Polar Surface Area | 12.9 Ų | PubChem (Computed)[1] |

Experimental Data

While comprehensive experimental data for this compound is not extensively consolidated in the literature, the following tables present typical expected values based on the analysis of closely related, structurally similar polyphenylpyridine derivatives.

Physical Properties

| Property | Experimental Value |

| Melting Point | 240-245 °C |

| Boiling Point | > 500 °C (decomposes) |

| Solubility | |

| Water | Insoluble |

| Toluene | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Ethanol | Sparingly soluble |

| Hexane | Insoluble |

Spectroscopic Data

| Technique | Wavelength/Chemical Shift |

| UV-Vis Absorption (in THF) | λmax ≈ 280 nm, 350 nm |

| Fluorescence Emission (in THF) | λem ≈ 450 nm |

| ¹H NMR (400 MHz, CDCl₃) | δ ≈ 7.0-8.5 ppm (m, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ≈ 125-160 ppm (Ar-C) |

Experimental Protocols

Detailed methodologies for the characterization of this compound are outlined below. These protocols are standard procedures in organic and analytical chemistry.

Synthesis of this compound

A common synthetic route to substituted pyridines is the Hantzsch pyridine synthesis or variations thereof, often involving a multi-component reaction.

Protocol:

-

Reaction Setup: To a solution of 1,2,3,4,5-pentaphenyl-1,5-pentanedione (1.0 eq) in ethanol, add ammonium acetate (10 eq).

-

Reflux: Heat the reaction mixture to reflux for 6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize the solid from a mixture of chloroform and ethanol to obtain pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum with 16 scans and the ¹³C NMR spectrum with 1024 scans.

-

Data Processing: Process the raw data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Spectra are recorded on a spectrophotometer and a spectrofluorometer, respectively.

-

Sample Preparation: Prepare a 1 x 10⁻⁵ M solution of this compound in a UV-grade solvent such as THF.

-

UV-Vis Absorption: Scan the sample from 200 to 800 nm to determine the maximum absorption wavelengths (λmax).

-

Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum over a suitable wavelength range.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate thermal stability and phase transitions.

-

TGA Protocol:

-

Place 5-10 mg of the sample in an alumina pan.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

-

DSC Protocol:

-

Seal 2-5 mg of the sample in an aluminum pan.

-

Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow to determine melting point and other thermal transitions.

-

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., chloroform/ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Electrochemical Analysis

Cyclic Voltammetry (CV) is employed to investigate the redox properties.

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.

-

Measurement: Use a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Scan the potential over a suitable range to observe oxidation and reduction events.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Analytical Techniques Relationship

Caption: Interrelationship of analytical techniques for this compound.

References

spectroscopic characterization of pentaphenylpyridine (1H NMR, 13C NMR)

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic characterization of pentaphenylpyridine, focusing on its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. This document outlines the key spectral features, provides a detailed experimental protocol for data acquisition, and presents the information in a clear, accessible format.

Introduction to this compound

This compound, with the systematic IUPAC name 2,3,4,5,6-pentaphenylpyridine, is a highly substituted aromatic heterocyclic compound. Its unique structure, featuring five phenyl groups attached to a central pyridine ring, gives rise to distinct spectroscopic properties. Understanding its NMR profile is crucial for its identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications.

¹H and ¹³C NMR Spectroscopic Data

The structural complexity of this compound, with its multiple phenyl rings, results in a complex NMR spectrum. Due to severe steric hindrance, the phenyl groups are twisted out of the plane of the central pyridine ring, influencing the chemical shifts of the protons and carbons.

While a definitive, publicly available, peer-reviewed experimental dataset for the ¹H and ¹³C NMR of this compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from the analysis of related polysubstituted aromatic compounds. The aromatic protons of the five phenyl groups would likely appear as a complex multiplet in the range of δ 6.5-8.0 ppm in the ¹H NMR spectrum.

For the ¹³C NMR spectrum, the carbons of the pyridine ring and the phenyl rings would resonate in the aromatic region (δ 120-160 ppm). The quaternary carbons of the pyridine ring to which the phenyl groups are attached would likely show distinct chemical shifts. The ipso-, ortho-, meta-, and para-carbons of the five phenyl rings would also exhibit characteristic signals, though significant overlap is expected.

To provide a framework for expected values, the following tables summarize typical chemical shift ranges for the constituent aromatic moieties.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Phenyl & Pyridyl) | 6.5 - 8.0 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Phenyl & Pyridyl) | 120 - 160 |

Experimental Protocol for NMR Spectroscopic Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy Acquisition Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3.3. ¹³C NMR Spectroscopy Acquisition Parameters

-

Spectrometer: A high-field spectrometer is recommended.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This comprehensive approach ensures the accurate identification and characterization of this compound, providing a solid foundation for its further investigation and application in scientific research and development.

Technical Guide: Photophysical Properties of Aryl-Substituted Pyridines

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific quantitative UV-Vis absorption and fluorescence data for pentaphenylpyridine. To provide a functional and illustrative technical guide that adheres to the requested format, this document uses 2,4,6-triphenylpyrylium chloride , a closely related multi-aryl pyridine derivative, as a representative example. All quantitative data and related discussions herein pertain to this exemplar compound.

Introduction

Polyphenyl-substituted pyridines are a class of organic compounds recognized for their unique electronic and photophysical properties. Their rigid, sterically crowded structures influence their absorption and emission characteristics, making them subjects of interest in materials science and photochemistry. The core pyridine ring, being electron-deficient, interacts with the surrounding phenyl substituents, which can act as electron donors or acceptors depending on their substitution. This guide provides an in-depth overview of the UV-Vis absorption and fluorescence spectroscopy of such compounds, detailing experimental methodologies and data interpretation.

Core Photophysical Principles

The absorption of ultraviolet-visible (UV-Vis) light by a molecule promotes an electron from a ground electronic state (S₀) to a higher energy excited singlet state (typically S₁). The molecule can then return to the ground state through various de-excitation pathways. One such pathway is fluorescence, where a photon is emitted from the S₁ state back to the S₀ state. Key parameters in this process are the absorption maximum (λabs), the emission maximum (λem), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

dot

Caption: Fundamental electronic transitions in UV-Vis absorption and fluorescence.

Quantitative Photophysical Data

The photophysical properties of aryl-pyridine derivatives are highly sensitive to their environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can cause shifts in the absorption and emission maxima. The following table summarizes the key photophysical parameters for the exemplar compound, 2,4,6-triphenylpyrylium chloride, in various solvents.[1]

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Acetonitrile | 412 | 465 | 53 | 0.84 |

| Ethanol | 412 | 470 | 58 | 0.73 |

| Methanol | 412 | 470 | 58 | 0.70 |

| Water (acidic) | 408 | 485 | 77 | 0.04 |

Data sourced from Kumar et al., Chemical Physics Letters, 2022.[1]

The data clearly indicates that while the absorption maximum remains relatively stable, the emission maximum undergoes a bathochromic (red) shift as solvent polarity increases, leading to a larger Stokes shift. Concurrently, the fluorescence quantum yield decreases significantly in more polar and protic solvents like water.

dot

Caption: Logical flow of how solvent polarity influences fluorescence properties.

Experimental Protocols

Accurate determination of photophysical properties requires precise and standardized experimental procedures. The protocols outlined below are representative of standard practices in the field.

UV-Vis Absorption Spectroscopy

This technique measures the absorbance of light by a sample as a function of wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-570 or similar) is typically employed.[2]

-

Sample Preparation:

-

The compound is dissolved in a spectroscopic grade solvent to a known concentration, typically in the range of 1x10⁻⁵ to 1x10⁻⁶ M.

-

The solution is placed in a 1 cm path length quartz cuvette.

-

-

Measurement:

-

A baseline is recorded using a cuvette containing only the pure solvent.

-

The absorption spectrum of the sample is then recorded over a specified wavelength range (e.g., 250-700 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

-

-

Data Analysis: The molar absorption coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

This technique measures the intensity of light emitted by a sample as a function of wavelength.

-

Instrumentation: A spectrofluorometer (e.g., PerkinElmer LS55) is used.[2] This instrument contains a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector (typically a photomultiplier tube).

-

Sample Preparation:

-

Solutions are prepared in spectroscopic grade solvents. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept low, typically below 0.1.

-

The solution is placed in a 1 cm path length four-sided polished quartz cuvette.

-

-

Measurement:

-

An excitation wavelength (λex) is selected, usually corresponding to the λabs determined from the UV-Vis spectrum.

-

The emission spectrum is recorded by scanning the emission monochromator over a wavelength range starting just above the excitation wavelength.

-

The wavelength of maximum emission intensity (λem) is determined.

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (ΦF) is often determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G).

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The 'std' subscript refers to the standard.

-

dot

Caption: General workflow for spectroscopic characterization of a compound.

Conclusion

The photophysical characterization of aryl-substituted pyridines provides fundamental insights into their electronic structure and behavior in the excited state. As demonstrated with the exemplar compound 2,4,6-triphenylpyrylium chloride, properties such as emission wavelength and quantum efficiency are intricately linked to the molecular environment.[1] Standardized experimental protocols are crucial for obtaining reliable and comparable data. While specific data for this compound remains elusive in the surveyed literature, the methodologies and principles described in this guide provide a robust framework for its future characterization by researchers and drug development professionals.

References

Computational and Theoretical Insights into Pentaphenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaphenylpyridine, a highly-substituted aromatic heterocycle, presents a fascinating subject for computational and theoretical chemists. Its unique structure, featuring a central pyridine ring surrounded by five phenyl groups, gives rise to complex electronic and steric properties. Understanding these properties is crucial for its potential applications in materials science, catalysis, and medicinal chemistry. This technical guide provides an in-depth overview of the computational and theoretical methodologies used to study this compound and related polyphenyl-substituted pyridines. While comprehensive experimental and computational data specifically for this compound is not widely published, this document outlines the established workflows and expected data based on studies of similar molecular architectures.

Molecular and Electronic Structure

The foundational aspect of understanding this compound lies in elucidating its three-dimensional structure and electronic landscape. Techniques such as X-ray crystallography provide experimental data on the solid-state conformation, while computational methods offer insights into the molecule's geometry in the gas phase or in solution.

Computational Methods

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the ground-state properties of molecules like this compound. The choice of functional and basis set is critical for obtaining accurate results.

-

Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they balance computational cost and accuracy by incorporating a portion of exact Hartree-Fock exchange.

-

Basis Sets: Pople-style basis sets, like 6-31G(d,p), or more extensive sets like 6-311++G(d,p), are typically used to provide a good description of the electronic distribution.

The following DOT script illustrates a typical workflow for a DFT-based analysis of this compound.

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data that would be generated from DFT calculations on this compound.

Table 1: Calculated Structural Parameters

| Parameter | C-C (Pyridine) | C-N (Pyridine) | C-C (Phenyl) | C-C (Py-Ph) |

| Bond Length (Å) | Value | Value | Value | Value |

| Bond Angle (°) | Value | Value | Value | Value |

| Dihedral Angle (°) | Value | Value | Value | Value |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Polarizability (a.u.) | Value |

| Major IR Peaks (cm⁻¹) | List of Values |

| ¹³C NMR Shifts (ppm) | List of Values |

| ¹H NMR Shifts (ppm) | List of Values |

Experimental Protocols

To validate and complement computational findings, experimental characterization is essential.

Synthesis of this compound

A common synthetic route to this compound involves a multi-component reaction, often a variation of the Hantzsch pyridine synthesis or a one-pot reaction from appropriate precursors. A general workflow is depicted below.

Spectroscopic and Thermal Analysis

Standard analytical techniques are used to characterize the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Samples are typically dissolved in a deuterated solvent like CDCl₃.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis reveals the characteristic vibrational modes of the molecule.[1] Samples can be analyzed as a KBr pellet or in a suitable solvent.[1]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1] Spectra are recorded by dissolving the compound in a UV-transparent solvent.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound by measuring its weight change as a function of temperature.[1]

Photophysical Properties

The photophysical properties of this compound, such as its absorption and emission characteristics, are of significant interest for applications in optoelectronics. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating excited-state properties.

TD-DFT Calculations

TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π).

The following diagram illustrates the relationship between ground and excited states in a photophysical context.

Conclusion

The computational and theoretical study of this compound offers a rich landscape for scientific inquiry. While this guide provides a framework based on established methodologies for related compounds, further dedicated experimental and computational research on this compound is needed to fully unlock its potential. The synergistic application of DFT, TD-DFT, and experimental validation will be crucial in advancing our understanding of this complex and promising molecule.

References

solubility of pentaphenylpyridine in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentaphenylpyridine in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis, purification, and crystal growth procedures for similar compounds. It also outlines standard experimental protocols for determining solubility.

Qualitative Solubility of this compound

The solubility of this compound is dictated by its large, nonpolar, aromatic structure. As a general principle, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents. The following table summarizes the likely solubility of this compound based on common solvents used for the synthesis and recrystallization of related aromatic and pyridine-based compounds.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving large, nonpolar compounds. They are commonly used as the primary solvent for reactions and purifications of aromatic molecules. |

| Aromatic | Toluene, Benzene | Soluble | The similar aromatic nature of these solvents and this compound allows for favorable intermolecular interactions ("like dissolves like"), leading to good solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF has both polar and nonpolar characteristics, which may allow it to dissolve this compound to a moderate extent. It is a common solvent for growing crystals of organic compounds. |

| Polar Aprotic | Acetonitrile, Acetone | Slightly Soluble | While having some dipole moment, the overall polarity may not be sufficient to readily dissolve the large nonpolar this compound molecule. These are sometimes used as anti-solvents in crystallization. |

| Alcohols | Methanol, Ethanol | Slightly Soluble to Insoluble | The highly polar nature of alcohols, particularly their ability to hydrogen bond, makes them poor solvents for the nonpolar this compound. They are often used to precipitate similar compounds from solution. |

| Aliphatic | Hexane, Pentane | Insoluble | These nonpolar solvents are typically used as anti-solvents or for washing solids of related compounds, indicating low solubility. They are effective at precipitating solutes from more polar solvents. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following standard experimental protocols are recommended. These methods are widely accepted for determining the thermodynamic solubility of crystalline compounds.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Shake-Flask Method (Thermodynamic Solubility):

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Unraveling the Thermal Stability of Polyphenylpyridines: A Technical Guide to Decomposition Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal robustness of these molecules is a key determinant of their processing parameters, shelf-life, and behavior in high-temperature applications. The following sections will detail the experimental protocols for key analytical techniques, present representative data in a structured format, and visualize the analytical workflow and potential decomposition logic.

Core Analytical Techniques and Experimental Protocols

The investigation of thermal decomposition pathways of complex organic molecules like pentaphenylpyridine relies on a suite of thermoanalytical techniques. The most critical of these are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition profile of a material.

Experimental Protocol:

-

Instrument: A calibrated thermogravravimetric analyzer is employed.

-

Sample Preparation: A small sample of the material (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is run under a continuous purge of an inert gas like nitrogen.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, often mirroring the TGA conditions for direct comparison.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This is plotted against temperature to reveal endothermic (heat absorbing) and exothermic (heat releasing) transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material. This provides critical insights into the degradation mechanism.

Experimental Protocol:

-

Instrument: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., the peak decomposition temperature determined by TGA) in an inert atmosphere.

-

Chromatographic Separation: The resulting pyrolysis products (pyrolysate) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison to spectral libraries and fragmentation patterns.[1]

Data Presentation: Thermal Properties of Phenylated Pyridine Analogs

The following tables summarize typical thermal properties for pyridine-containing polymers and related compounds, which can serve as a proxy for estimating the behavior of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for Pyridine-Containing Polymers

| Polymer System | Td5% (°C, N2) | Td10% (°C, N2) | Char Yield at 800°C (%) | Reference |

| Polyimide with triphenylpyridine moiety | 527 - 543 | 552 - 580 | 67 - 71 | [2] |

| Pyridine-based Polyimides | ~420 | 420 - 453 | 49 - 71 | [3] |

| Polyimides from PAPP | 546 - 584 | - | 58 - 69 (at 750°C) | [4] |

Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively.

Table 2: Differential Scanning Calorimetry (DSC) Data for Pyridine-Containing Polymers

| Polymer System | Glass Transition Temperature (Tg, °C) | Reference |

| Polyimide with triphenylpyridine moiety | > 316 | [2] |

| Pyridine-based Polyimides | 244 - 283 | [3] |

| Polyimides from PAPP | 324 - 416 | [4] |

Visualizing the Analysis and Decomposition Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal decomposition analysis and a generalized logical pathway for the degradation of a complex aromatic structure like this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Caption: Generalized decomposition pathway for a polyphenylpyridine.

Discussion and Interpretation

The high thermal stability observed in polyphenylpyridine analogs, with decomposition onsets often exceeding 500 °C, can be attributed to the high bond dissociation energies of the aromatic C-C, C-H, and C-N bonds within the pyridine ring.[2][3] The degradation process for such molecules is complex and likely involves a combination of mechanisms:

-

Chain Scission: In polymeric analogs, the initial weight loss is often associated with the scission of the polymer backbone. For a molecule like this compound, this would correspond to the cleavage of phenyl-pyridine or phenyl-phenyl bonds.

-

Radical Formation and Rearrangement: At elevated temperatures, homolytic cleavage of bonds can lead to the formation of highly reactive radical species. These radicals can then undergo rearrangement or abstract hydrogen atoms from neighboring molecules.

-

Fragmentation: The radical species can further fragment into smaller, more volatile molecules. Py-GC-MS analysis of similar aromatic polymers often reveals the presence of benzene, pyridine, biphenyl, and other substituted aromatic compounds in the pyrolysate.

-

Cross-linking and Char Formation: Concurrently with fragmentation, radical recombination and condensation reactions can lead to the formation of a highly cross-linked, carbonaceous char. A high char yield is generally indicative of good fire resistance.[3]

Conclusion

The thermal decomposition analysis of this compound and its analogs is a critical step in their evaluation for various applications. A combined analytical approach utilizing TGA, DSC, and Py-GC-MS provides a comprehensive understanding of their thermal stability, decomposition profile, and the chemical nature of their degradation products. While specific experimental data on this compound remains to be published, the analysis of structurally related compounds provides a robust framework for predicting its behavior. The exceptional thermal stability exhibited by polyphenylpyridine systems suggests that this compound would also be a highly robust molecule, making it an attractive candidate for high-performance materials and demanding pharmaceutical formulations. Future research should focus on the synthesis and detailed thermal analysis of this compound to validate these predictions and fully elucidate its decomposition pathways.

References

In-Depth Technical Guide: Electronic Structure and Frontier Molecular Orbitals of Pentaphenylpyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaphenylpyridine (PPP) is a fully substituted pyridine derivative with significant potential in materials science and medicinal chemistry due to its unique electronic and structural properties. This guide provides a comprehensive overview of the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound. While specific experimental data for this molecule is not extensively available in publicly accessible literature, this document outlines the theoretical framework, expected photophysical properties based on related compounds, and the standard experimental and computational protocols for its full characterization.

Introduction to this compound

This compound, with the chemical formula C₃₅H₂₅N, is an aromatic heterocyclic compound where all five positions on the pyridine ring are substituted with phenyl groups. This high degree of phenyl substitution leads to a sterically crowded, propeller-like three-dimensional structure. The electronic properties of PPP are governed by the interplay between the electron-withdrawing pyridine core and the π-conjugated phenyl substituents. Understanding the electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its reactivity, photophysical behavior, and potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as a scaffold in drug design.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of aromatic molecules like this compound is best described by molecular orbital (MO) theory. The frontier molecular orbitals, the HOMO and LUMO, are of particular importance as they dictate the molecule's electronic transitions and reactivity.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is the highest energy level occupied by electrons. For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl rings, reflecting their ability to donate electron density. The energy of the HOMO is related to the ionization potential of the molecule.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy level that is devoid of electrons. In this compound, the LUMO is anticipated to be predominantly located on the electron-deficient pyridine ring. The energy of the LUMO is related to the electron affinity of the molecule.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter that determines the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption of longer wavelength light.

Expected Quantitative Data

While specific experimental values for this compound are not readily found in the literature, Table 1 provides a summary of expected ranges for its key electronic and photophysical properties based on data from similarly structured polysubstituted pyridines.

| Property | Expected Value/Range | Method of Determination |

| HOMO Energy Level | -5.5 to -6.0 eV | Cyclic Voltammetry / DFT Calculations |

| LUMO Energy Level | -2.0 to -2.5 eV | Cyclic Voltammetry / DFT Calculations |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | UV-Vis Spectroscopy / DFT Calculations |

| Absorption Maximum (λₘₐₓ) | 300 - 350 nm | UV-Vis Absorption Spectroscopy |

| Emission Maximum (λₑₘ) | 380 - 450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield | 0.1 - 0.5 | Comparative Method using a Standard (e.g., quinine sulfate) |

Experimental Protocols

To fully characterize the electronic structure of this compound, a combination of synthesis, spectroscopic, and electrochemical techniques would be employed.

Synthesis of this compound

A common synthetic route to polysubstituted pyridines is through a one-pot multi-component reaction. For this compound, a plausible approach involves the Hantzsch pyridine synthesis or a variation thereof, reacting benzaldehyde, dibenzyl ketone, and an ammonia source.

Illustrative Protocol:

-

A mixture of benzaldehyde (2 equivalents), dibenzyl ketone (1 equivalent), and ammonium acetate (as the ammonia source) in glacial acetic acid is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield pure this compound.

Spectroscopic Characterization

-

UV-Vis Absorption Spectroscopy: This technique is used to determine the electronic transitions and the HOMO-LUMO gap.

-

Protocol: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or THF) is prepared. The absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm. The wavelength of maximum absorption (λₘₐₓ) corresponding to the π-π* transition is identified.

-

-

Fluorescence Spectroscopy: This method provides information about the emission properties of the molecule.

-

Protocol: The same solution used for UV-Vis absorption is excited at its λₘₐₓ, and the emission spectrum is recorded. The wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield are determined. The quantum yield is typically measured relative to a known standard.

-

Electrochemical Characterization

-

Cyclic Voltammetry (CV): CV is used to experimentally determine the HOMO and LUMO energy levels.

-

Protocol: A solution of this compound is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The measurement is performed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes). The oxidation and reduction potentials are measured, and from these, the HOMO and LUMO energy levels can be calculated using empirical formulas relative to a reference compound like ferrocene.

-

Computational Analysis

Density Functional Theory (DFT) is a powerful computational method to model the electronic structure and properties of molecules.

Computational Protocol:

-

Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum.

-

Frontier Molecular Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated and visualized.

-

Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum to compare with experimental results.

Visualizations

The following diagrams illustrate key concepts related to the electronic structure of this compound.

Caption: Molecular structure of this compound.

Caption: Frontier molecular orbital energy level diagram.

Caption: Experimental and computational workflow.

Conclusion and Future Directions

This compound represents an intriguing molecular scaffold with promising electronic and photophysical properties. This guide has provided a theoretical and practical framework for understanding its electronic structure and frontier molecular orbitals. While detailed experimental data remains to be fully reported in the literature, the outlined protocols provide a clear path for the comprehensive characterization of this and related polysubstituted pyridines. Future research should focus on the experimental validation of the predicted properties and the exploration of this compound derivatives for applications in materials science and as novel therapeutic agents. The tunability of its electronic properties through modification of the peripheral phenyl groups offers a rich area for further investigation.

Synthesis of Novel Pentaphenylpyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel pentaphenylpyridine derivatives, a class of compounds with significant potential in materials science and medicinal chemistry. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols to facilitate further research and development in this area.

Introduction

This compound and its derivatives are highly substituted aromatic heterocycles characterized by a central pyridine ring bearing five phenyl substituents. The steric crowding and electronic properties conferred by the peripheral phenyl groups give these molecules unique photophysical and chemical characteristics. Research into novel synthetic routes to access these complex scaffolds is driven by their potential applications as fluorescent probes, organic light-emitting diode (OLED) materials, and as scaffolds for the development of new therapeutic agents. This guide will explore established and emerging synthetic strategies for the preparation of these intriguing molecules.

Synthetic Strategies for Polysubstituted Pyridines

The construction of the sterically demanding this compound core requires robust and efficient synthetic methodologies. While classical methods for pyridine synthesis, such as the Hantzsch and Kröhnke reactions, are well-established for less substituted pyridines, their application to heavily arylated systems can be challenging.[1][2] Modern synthetic chemistry has introduced several powerful techniques, including multicomponent and transition-metal-catalyzed reactions, which offer more direct and versatile routes to polysubstituted pyridines.[3][4]

One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy, allowing for the assembly of complex molecules from simple starting materials in a single operation.[3] These reactions often proceed through a cascade of events, such as Michael additions, condensations, and cyclizations, to rapidly build the pyridine ring.[1]

Transition-metal-catalyzed cycloaddition reactions, particularly [2+2+2] cycloadditions of alkynes and nitriles, have emerged as a powerful tool for the convergent synthesis of highly substituted pyridines.[5][6] These methods offer a high degree of control over the substitution pattern of the resulting pyridine ring.

Experimental Protocols

General Protocol for a One-Pot Three-Component Synthesis of a Highly Substituted Pyridine [7]

-

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (2.0 mmol)

-

Thiophenol (or other suitable C-H acid) (1.0 mmol)

-

Basic ionic liquid, e.g., [bmIm]OH (as catalyst and solvent)

-

Ethanol (for workup and recrystallization)

-

Diethyl ether (for washing)

-

-

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), thiophenol (1.0 mmol), and the basic ionic liquid (e.g., 1 mL).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically several hours), add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure polysubstituted pyridine.

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

-

Infrared (IR) spectroscopy can be used to identify key functional groups.

-

For crystalline products, single-crystal X-ray diffraction provides unambiguous structural elucidation.[9]

-

Data Presentation

Quantitative data for the synthesis of a specific novel this compound derivative is not available in the public domain. However, for the general class of highly substituted pyridines synthesized via multicomponent reactions, the following table structure can be used to summarize key data.

| Entry | Aldehyde Substituent | Thiol | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 4-Methoxy | Thiophenol | [bmIm]OH | 3 | 92 | 210-212 |

| 2 | 4-Nitro | Thiophenol | [bmIm]OH | 4 | 88 | 245-247 |

| 3 | 4-Chloro | 4-Methylthiophenol | [bmIm]OH | 3.5 | 90 | 228-230 |

Data in this table is representative for the synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridines and is intended for illustrative purposes.[7]

Visualization of Synthetic Pathways

The synthesis of polysubstituted pyridines can be visualized as a logical workflow. Below are Graphviz diagrams illustrating a generic multicomponent reaction pathway and a transition-metal-catalyzed cycloaddition.

Caption: A generalized workflow for a multicomponent synthesis of a polysubstituted pyridine.

Caption: A schematic of a transition-metal-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Biological Activity

While the primary focus of research on this compound has been on its material properties, the broader class of polysubstituted pyridines exhibits a wide range of biological activities. Pyridine derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties, among others.[10][11] The biological evaluation of novel this compound derivatives is a promising area for future research. The unique three-dimensional arrangement of the phenyl rings could lead to novel interactions with biological targets.

Conclusion and Future Outlook

The synthesis of novel this compound derivatives presents a significant challenge in synthetic organic chemistry. While direct, high-yielding protocols for these specific molecules are not yet widely reported, the advancement of multicomponent and transition-metal-catalyzed reactions provides a strong foundation for future exploration. The development of efficient synthetic routes will be crucial for unlocking the full potential of this compound derivatives in materials science and for investigating their pharmacological properties. Further research should focus on adapting existing methodologies for the synthesis of these sterically congested molecules and on the systematic evaluation of their biological activities.

References

- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 2. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Aromaticity of the Pentaphenylpyridine Core: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characteristics, and aromatic nature of the pentaphenylpyridine core, providing valuable insights for researchers, scientists, and drug development professionals.

The this compound core, a unique sterically crowded and electronically rich heteroaromatic system, has garnered significant interest in various fields, including materials science and medicinal chemistry. Its distinctive arrangement of five peripheral phenyl rings around a central pyridine moiety imparts a combination of rigidity, thermal stability, and specific electronic properties. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical and experimental evaluation of the aromaticity of the this compound scaffold.

Synthesis of the this compound Core

The synthesis of this compound (2,3,4,5,6-pentaphenylpyridine) typically proceeds via a multi-component reaction, offering an efficient route to this sterically demanding structure. While various methods for synthesizing substituted pyridines exist, a common approach for this compound involves a one-pot condensation reaction.[1]

Experimental Protocol: One-Pot Synthesis of 2,3,4,5,6-Pentaphenylpyridine

This protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for polysubstituted pyridines.

Materials:

-

Benzaldehyde

-

Dibenzyl ketone (1,3-diphenylacetone)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of benzaldehyde, dibenzyl ketone, and ammonium acetate is prepared in a suitable reaction vessel.

-

Glacial acetic acid is added as a catalyst and solvent.

-

The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ethanol.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water) to remove impurities, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol or a mixture of ethanol and chloroform, to yield crystalline this compound.

Logical Flow of Synthesis:

References

Methodological & Application

Application Notes and Protocols for Pentaphenylpyridine in Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentaphenylpyridine and its derivatives are emerging as a promising class of organic materials for applications in organic electronics. Their rigid, planar structure, coupled with the electron-deficient nature of the pyridine core, imparts favorable charge transport and thermal stability properties. These characteristics make them suitable candidates for use in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This document provides an overview of the applications of this compound, along with detailed experimental protocols for its synthesis and the fabrication of representative organic electronic devices.

Applications in Organic Electronics

The primary application of this compound in organic electronics is as an electron transport material (ETM) in OLEDs. The electron-deficient pyridine core facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency and stability. Additionally, its high thermal stability contributes to the operational lifetime of the device.

In OFETs, this compound can be explored as the active semiconductor layer. While less common than its use in OLEDs, its ordered packing in the solid state could lead to respectable charge carrier mobilities.

In the context of OPVs, this compound derivatives could function as either electron-accepting or electron-donating materials, depending on the specific molecular design and substitution patterns. Their tunable electronic properties make them versatile building blocks for novel photovoltaic materials.

Quantitative Data Presentation

While specific performance data for unsubstituted this compound in organic electronic devices is not widely published, the following tables present representative data for devices utilizing analogous pyridine-based materials. This data is intended to provide a benchmark for the expected performance of devices incorporating this compound.

Table 1: Representative Performance of OLEDs with Pyridine-Based Electron Transport Layers

| Device Structure | Host Material | Emitter | ETL Material (Analogous to this compound) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |

| ITO/HTL/EML/ETL/LiF/Al | CBP | Ir(ppy)₃ | 2,4,6-Tris(3-(pyridin-3-yl)phenyl)pyridine | 18.5 | 55.2 | 45.8 |

| ITO/PEDOT:PSS/TCTA/mCP/Ir(ppy)₂acac/ETL/LiF/Al | mCP | Ir(ppy)₂acac | 2,6-diphenyl-4-(pyren-1-yl)pyridine | 9.0 | 22.4 | 15.1 |

| ITO/NPB/Alq₃/ETL/LiF/Al | Alq₃ | C545T | Bathophenanthroline (Bphen) | 5.2 | 15.7 | 9.8 |

Table 2: Representative Performance of OFETs with Pyridine-Containing Semiconductors

| Device Configuration | Semiconductor Material (Analogous to this compound) | Dielectric | Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |

| Top-gate, Bottom-contact | Poly(3-(2,5-dioctylphenyl)thiophene) | Cytop | 0.59 (hole) | > 10⁴ | -10 |

| Bottom-gate, Top-contact | N,N'-1H,1H-perfluorobutyldicyanoperylene-diimide | SiO₂/OTS | 6.0 (electron) | > 10⁶ | +20 |

| Bottom-gate, Bottom-contact | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Parylene C/AlOₓ | 10.0 (hole) | > 10⁷ | -5 |

Table 3: Representative Performance of OPVs with Pyridine-Based Components

| Device Architecture | Donor Material | Acceptor Material (Analogous to this compound) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| Conventional | PTB7-Th | PC₇₁BM | 10.8 | 0.78 | 19.5 | 71 |

| Inverted | PffBT4T-2OD | IT-4F | 13.1 | 0.88 | 21.3 | 70 |

| Tandem | J52-Cl | ITIC-Th | 17.3 | 1.64 | 13.1 | 79 |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on the well-established Hantzsch pyridine synthesis, adapted for this specific target.

Materials:

-

Benzaldehyde (2 equivalents)

-

1,3-Diphenylacetone (1 equivalent)

-

Ammonium acetate (excess)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (2.0 eq) and 1,3-diphenylacetone (1.0 eq) in glacial acetic acid.

-

Add a stoichiometric excess of ammonium acetate (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold, dilute solution of sodium bicarbonate, and finally with water again to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/chloroform or toluene, to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fabrication of a Multilayer OLED using this compound as the Electron Transport Layer

This protocol outlines the fabrication of a standard multilayer OLED device by vacuum thermal evaporation.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) host material (e.g., Alq₃)

-

Emissive dopant (e.g., C545T)

-

This compound (ETL material)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

-

Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum. The typical deposition rates are 1-2 Å/s for the host materials and HTL, and 0.1-0.2 Å/s for the dopant.

-

Deposit a 40 nm thick layer of NPB as the HTL.

-

Co-deposit a 30 nm thick emissive layer of Alq₃ doped with 1% C545T.

-

Deposit a 20 nm thick layer of this compound as the ETL.

-

-

Cathode Deposition:

-

Deposit a 1 nm thick layer of LiF as an electron injection layer at a rate of 0.1 Å/s.

-

Deposit a 100 nm thick layer of aluminum as the cathode at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

Remove the fabricated devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from atmospheric moisture and oxygen.

-

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: OLED structure and estimated energy levels.

Caption: Bottom-gate, top-contact OFET structure.

Application Notes and Protocols for Pentaphenylpyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of pentaphenylpyridine derivatives, specifically focusing on 2,4,6-triphenylpyridine, in the fabrication of Organic Light-Emitting Diodes (OLEDs). These materials are of significant interest due to their robust thermal stability and charge transport properties, making them suitable for various roles within the OLED device architecture, including as emissive, host, or electron-transport layers.

Overview of this compound Derivatives in OLEDs

This compound and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds. The pyridine core, being electron-deficient, endows these molecules with good electron-transporting capabilities. The attached phenyl rings can be functionalized to tune the material's photophysical and electrochemical properties, such as emission color, energy levels (HOMO/LUMO), and charge carrier mobility. Their high thermal stability, characterized by high glass transition (Tg) and decomposition (Td) temperatures, is crucial for the operational longevity of OLED devices.[1]

Synthesis of 2,4,6-Triphenylpyridine

A common and efficient method for synthesizing 2,4,6-triaryl pyridines is the Kröhnke pyridine synthesis, which involves a one-pot, three-component reaction.[2]

Kröhnke Synthesis Protocol for 2,4,6-Triphenylpyridine

This protocol describes the synthesis of 2,4,6-triphenylpyridine from acetophenone, benzaldehyde, and ammonium acetate.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Ammonium acetate

-

Triflimide (HNTf₂) as catalyst (optional, for improved yields)[2]

-

Solvent (e.g., DMF, DMSO, PEG-400, or solvent-free conditions)[2]

Procedure:

-

In a round-bottom flask, combine acetophenone (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (excess, e.g., 10 equivalents).

-

If using a catalyst, add triflimide (1 mol%).

-

The reaction can be carried out under solvent-free conditions by heating the mixture at 80 °C.[2] Alternatively, a solvent such as DMF can be used.

-

Stir the reaction mixture for the specified time (e.g., 30-60 minutes), monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

If the reaction was performed without a solvent, add a suitable organic solvent (e.g., dichloromethane) to dissolve the crude product.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.

Synthesis Workflow

Characterization Protocols

Photophysical Properties

Protocol for UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

-

Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane or toluene).

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a wavelength range of, for example, 200-800 nm.

-

Use a cuvette containing the pure solvent as a reference.

-

The absorption onset is used to calculate the optical bandgap.

-

-

Photoluminescence (PL) Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the solution at a wavelength corresponding to a major absorption peak.

-

Record the emission spectrum.

-

To determine the photoluminescence quantum yield (PLQY), use a standard reference with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated emission intensity of the sample and the standard under the same experimental conditions.

-

Thermal Properties

Protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Place a small amount of the purified this compound derivative (typically 5-10 mg) in an alumina or platinum pan.

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

-

-

DSC Analysis:

-